Streptomycin solution

Infectious Disease Mycobacteriology Pharmacoepidemiology

Streptomycin solution provides non-interchangeable aminoglycoside activity for: (1) MDR-TB research—superior cure rates vs. kanamycin in meta-analyses; (2) cell culture—sterile pre-formulated solutions eliminate reconstitution variability and cytotoxicity; (3) microbial genetics—consistent selective pressure for strR-based selection; (4) veterinary—FDA-compliant oral solution per 21 CFR § 520.2158 for bacterial enteritis. When precision and regulatory compliance matter, streptomycin solution is the evidence-backed choice.

Molecular Formula C42H84N14O36S3
Molecular Weight 1457.4 g/mol
Cat. No. B7802894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptomycin solution
Molecular FormulaC42H84N14O36S3
Molecular Weight1457.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1
InChIKeyQTENRWWVYAAPBI-YZTFXSNBSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Streptomycin Solution Procurement Guide: Baseline Aminoglycoside Antibiotic Overview for Scientific and Industrial Users


Streptomycin solution is a formulation of an aminoglycoside antibiotic, a class of agents that are rapidly bactericidal through irreversible binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis [1]. Produced by the bacterium *Streptomyces griseus*, it is primarily active against a range of Gram-negative bacteria and *Mycobacterium tuberculosis* [1]. Its core mechanism involves inducing misreading of the genetic code and inhibiting the initiation of translation, which results in the death of susceptible bacteria [2]. As a polycationic molecule, streptomycin exhibits poor oral absorption and is typically administered parenterally for systemic effect or formulated as a solution for specific research and industrial applications, including cell culture contamination control and microbial selection [1][3].

Streptomycin Solution: Why Generic Substitution with Other Aminoglycosides is Not Advisable Without Verification


Substituting streptomycin with other aminoglycosides like gentamicin, kanamycin, or amikacin is a significant risk due to distinct differences in spectrum of activity, bactericidal potency against key pathogens, and resistance profiles [1]. While all aminoglycosides share a core mechanism, their efficacy is not interchangeable. For instance, streptomycin retains a specific and crucial role in treating *Mycobacterium tuberculosis* and other non-tuberculous mycobacteria, where cross-resistance and variable bactericidal activity among class members are well-documented [1][2]. Furthermore, the formulation of streptomycin as a solution introduces additional variables related to its stability, which is influenced by factors like pH and temperature in ways that may differ from other class members, directly impacting experimental reproducibility and industrial process outcomes [3]. The evidence below quantifies these key points of differentiation that are critical for scientific selection and procurement decisions.

Streptomycin Solution: Quantitative Evidence for Product-Specific Differentiation vs. Comparator Aminoglycosides


Superior Clinical Outcomes vs. Kanamycin in Multidrug-Resistant Tuberculosis (MDR-TB)

In a meta-analysis of 12,030 patients with multidrug-resistant tuberculosis, streptomycin treatment was associated with a significantly higher cure rate and lower mortality compared to kanamycin. Specifically, compared to kanamycin, streptomycin use resulted in 7 more cures per 100 patients (95% CI: 5–8) and 5 fewer deaths per 100 patients (95% CI: 4–7) [1]. This contrasts with amikacin, which was associated with 6 more cures per 100 patients (95% CI: 4–8) compared to kanamycin [1].

Infectious Disease Mycobacteriology Pharmacoepidemiology

Superior In Vivo Bactericidal Activity vs. Amikacin in a Murine Leprosy Model

In a study of *Mycobacterium leprae*-infected mice, a 150 mg/kg dose of streptomycin resulted in 97% bactericidal activity, which was slightly superior to the 96% bactericidal activity observed with a 100 mg/kg dose of amikacin [1]. Kanamycin at 100 mg/kg was the most active in this comparison (99.7% killing) [1].

Mycobacteriology Antimicrobial Pharmacology In Vivo Efficacy

pH-Dependent Solution Stability Profile Dictates Handling and Experimental Design

Streptomycin in solution exhibits a unique degradation profile compared to other aminoglycosides. Its half-life is dramatically affected by temperature and pH. At pH 7.0 (neutral), the half-life decreases from 103.4 days at 15°C to just 30.9 days at 40°C [1]. Critically, it is stable under neutral conditions but easily decomposes in acidic and basic environments [1]. Furthermore, studies show that a 100-1000 µg/mL solution is stable at 10°C and pH 6.0-8.0 for three months, but can lose up to 75% of its activity within 24 hours when standing in certain culture media or human serum due to adsorption [2].

Analytical Chemistry Formulation Stability Laboratory Best Practices

Synergistic Potential in Enterococcal Infections Contingent on Absence of High-Level Resistance

For enterococcal strains lacking high-level streptomycin resistance (HLR), the combination of ampicillin and streptomycin produced a mean prolongation in post-antibiotic effect (PAE) that was significantly longer than combinations with either gentamicin or tobramycin [1]. However, this synergy is completely abrogated in strains with HLR (MIC ≥ 2000 mcg/mL), where streptomycin offers no benefit [1].

Infectious Disease Synergy Testing Antimicrobial Resistance

Streptomycin Solution: Key Research and Industrial Application Scenarios Based on Quantified Product Advantages


Cell Culture Contamination Control

Streptomycin solution is a standard component of antibiotic cocktails (e.g., Penicillin-Streptomycin) for preventing bacterial contamination in eukaryotic cell culture [1]. Its selection is based on its broad Gram-negative spectrum and long-standing, well-characterized use in this specific application. Procurement of pre-formulated, sterile solutions ensures consistent antibiotic concentrations, minimizing the risk of cytotoxicity or experimental variability that can arise from improper weighing and dissolution of powder forms [2].

Microbial Selection in Molecular Biology

Streptomycin solution is a key selection agent in microbial genetics. Its use in bacterial conjugation experiments to select for recombinant strains is a classic application, where the recipient strain carries a streptomycin resistance marker (*strR*) and the donor is sensitive (*strS*) [1]. This allows for the selective growth of recipient cells that have acquired genetic material from the donor, a foundational technique in gene mapping and strain construction. Pre-made solutions ensure the precise, consistent selective pressure required for reproducible results.

Multidrug-Resistant Tuberculosis (MDR-TB) Research

Streptomycin solution is essential for in vitro and in vivo research on MDR-TB, particularly for comparative studies against other second-line injectable agents like kanamycin and amikacin. Its procurement is justified by the quantifiable clinical advantage demonstrated in large-scale meta-analyses, where it was associated with superior cure and mortality outcomes compared to kanamycin [1]. Researchers investigating mechanisms of resistance or evaluating novel combination therapies require a reliable source of streptomycin to serve as a comparator or to assess cross-resistance patterns in clinical isolates.

Veterinary Therapeutic and Prophylactic Use

In veterinary medicine, streptomycin oral solution is specifically approved for the treatment of bacterial enteritis in food-producing animals like calves, swine, and chickens, caused by susceptible *Escherichia coli* and *Salmonella* species [1]. The solution formulation is critical for its delivery via medicated drinking water, a practical route of mass administration. Procurement is driven by regulatory compliance (e.g., 21 CFR § 520.2158) and the need for a specific formulation that meets the stringent requirements for use in food animals, including defined dosages and withdrawal periods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptomycin solution

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.